molecular formula C15H26N2O4S B7644308 Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate

Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate

Cat. No. B7644308
M. Wt: 330.4 g/mol
InChI Key: PHTFKNNOFXOMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been found to bind to the active site of certain enzymes, thereby preventing their activity and leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to have neuroprotective effects in the treatment of neurological disorders. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to have low toxicity and high stability, making it a safe and reliable candidate for various lab experiments. However, one of the limitations of this compound is its relatively limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate. One area of interest is in the development of new drug candidates based on this compound, particularly for the treatment of cancer and neurological disorders. Additionally, this compound has potential applications in the development of new materials and in the study of organic reactions, making it an important area of research for the field of chemistry.
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area has the potential to lead to significant advancements in the fields of medicine and chemistry.

Synthesis Methods

Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction of the resulting product with 4-(2-aminoethyl)morpholine. The final step involves the reaction of the intermediate product with thionyl chloride and subsequent purification steps to obtain the final product.

Scientific Research Applications

Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate for various diseases, including cancer and neurological disorders. Additionally, this compound has been used in the development of new materials and in the study of organic reactions.

properties

IUPAC Name

cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S/c18-15(21-14-3-1-2-4-14)17-9-7-16(8-10-17)13-5-11-22(19,20)12-6-13/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTFKNNOFXOMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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